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Compound of Interest

Compound Name: Allyl cinnamate

Cat. No.: B045370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl
cinnamate, a widely used fragrance and flavoring agent. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with standardized experimental protocols for obtaining these spectra. This information is crucial

for the qualitative and quantitative analysis, structural elucidation, and quality control of allyl
cinnamate in various applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for allyl cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Allyl Cinnamate (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b045370?utm_src=pdf-interest
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/product/b045370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

7.70 d 1H, Vinylic Proton

7.53 m 2H, Aromatic Protons

7.37 m 3H, Aromatic Protons

6.47 d 1H, Vinylic Proton

5.97 m 1H, Allylic Proton (-CH=)

5.39 d 1H, Vinylic Proton (=CH₂)

5.28 d 1H, Vinylic Proton (=CH₂)

4.71 d 2H, Allylic Protons (-O-CH₂-)

d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for Allyl Cinnamate

Chemical Shift (δ) ppm Assignment

166.7 C=O (Ester)

144.4 Vinylic CH

134.7 Aromatic C (Quaternary)

132.5 Allylic CH

130.3 Aromatic CH

129.0 Aromatic CH

128.1 Aromatic CH

118.9 Vinylic CH

118.2 Vinylic CH₂

65.3 Allylic CH₂-O
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Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Allyl Cinnamate

Wavenumber (cm⁻¹) Vibration Functional Group

~3060 C-H Stretch Aromatic & Vinylic

~2980 C-H Stretch Aliphatic (Allyl)

1715-1730 C=O Stretch α,β-Unsaturated Ester[1]

1637 C=C Stretch Alkene

1160-1250 C-O Stretch Ester[1]

~970 =C-H Bend (out-of-plane) Trans Alkene

~760 & ~690 C-H Bend (out-of-plane) Monosubstituted Benzene

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (Electron Ionization) for Allyl Cinnamate

m/z Relative Intensity (%) Putative Fragment

188 12.0 [M]⁺ (Molecular Ion)

147 6.0 [M - C₃H₅]⁺

131 100.0 [C₆H₅CH=CHCO]⁺

103 52.9 [C₆H₅CH=CH]⁺

77 32.3 [C₆H₅]⁺

41 9.7 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of allyl cinnamate.
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NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Allyl Cinnamate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

Pipettes and vial

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of allyl cinnamate in 0.6-0.7 mL of

CDCl₃ containing 0.03% TMS in a clean, dry vial.[2]

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5

mm NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 8-16 scans.
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (e.g., 1024 or more).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in allyl cinnamate.

Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Allyl Cinnamate sample (liquid)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.
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Sample Application: Place a small drop of liquid allyl cinnamate directly onto the ATR

crystal.

Spectrum Acquisition:

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically perform a background subtraction.

Identify and label the major absorption peaks in the spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after

the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of allyl cinnamate.

Materials and Equipment:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC column suitable for ester analysis (e.g., HP-5ms)

Helium carrier gas

Allyl Cinnamate sample

Volatile solvent (e.g., hexane or ethyl acetate)

Microsyringe

Procedure:
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Sample Preparation: Prepare a dilute solution of allyl cinnamate (e.g., 1 mg/mL) in a volatile

solvent like hexane or ethyl acetate.[3]

GC-MS Conditions:

Injector: Set the temperature to 250°C with a split injection mode.[4]

Oven Program: Start at a suitable initial temperature (e.g., 70°C), hold for 1-2 minutes,

then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: Set to approximately 230°C.[3]

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-

MS.

Data Analysis:

Identify the peak corresponding to allyl cinnamate in the total ion chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as allyl cinnamate.
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Spectroscopic Analysis Workflow for Allyl Cinnamate
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Caption: Workflow for the spectroscopic analysis of Allyl Cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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